3-(Pyrazin-2-yloxy)-benzylamine hydrochloride
Overview
Description
3-(Pyrazin-2-yloxy)-benzylamine hydrochloride is a chemical compound that features a pyrazine ring attached to a benzylamine moiety via an oxygen atom
Scientific Research Applications
3-(Pyrazin-2-yloxy)-benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in chemical reactions.
Future Directions
The future directions for “3-(Pyrazin-2-yloxy)-benzylamine hydrochloride” could involve further studies to understand its biological activity, potential therapeutic applications, and detailed physical and chemical properties. Additionally, the development of efficient synthetic methods for this compound could be a focus of future research .
Mechanism of Action
Target of Action
Compounds with similar pyrazine structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It is known that pyrazine derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds .
Biochemical Pathways
Pyrazine derivatives have been shown to interact with various biochemical pathways, often leading to the inhibition of bacterial growth .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride typically involves the reaction of 3-(Pyrazin-2-yloxy)-benzylamine with hydrochloric acid. The preparation can be carried out through various synthetic routes, including:
Nucleophilic Substitution: This method involves the substitution of a leaving group in a precursor molecule with the pyrazin-2-yloxy group.
Coupling Reactions: Suzuki-Miyaura coupling is a common method used to form the carbon-carbon bond between the pyrazine and benzylamine moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yloxy)-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazine moiety and is used in similar applications.
N-(Pyridin-2-yl)amides: These compounds also feature nitrogen-containing heterocycles and are used in medicinal chemistry.
Uniqueness
3-(Pyrazin-2-yloxy)-benzylamine hydrochloride is unique due to its specific structure, which combines a pyrazine ring with a benzylamine moiety via an oxygen atom. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3-pyrazin-2-yloxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c12-7-9-2-1-3-10(6-9)15-11-8-13-4-5-14-11;/h1-6,8H,7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOSEAUQBCGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590027 | |
Record name | 1-{3-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171587-07-7 | |
Record name | 1-{3-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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